molecular formula C11H10N2O2S B1451878 Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate CAS No. 887247-25-8

Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate

Cat. No.: B1451878
CAS No.: 887247-25-8
M. Wt: 234.28 g/mol
InChI Key: MTWPBJBUARILTH-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate (CAS 887247-25-8) is a heterocyclic compound featuring a fused thiophene-pyridine architecture. Its molecular formula is C₁₁H₁₀N₂O₂S , with a molecular weight of 234.28 g/mol . The IUPAC name, methyl 3-amino-5-pyridin-4-ylthiophene-2-carboxylate, reflects its structural components:

  • A thiophene ring substituted at the 3-position with an amino group (-NH₂) and at the 5-position with a pyridin-4-yl group.
  • A methyl ester (-COOCH₃) at the 2-position of the thiophene.

Classification :

  • Heterocyclic aromatic compound : Combines sulfur-containing thiophene and nitrogen-containing pyridine.
  • Hybrid scaffold : Merges electron-rich (thiophene) and electron-deficient (pyridine) moieties, enabling unique electronic properties.
Property Value/Description Source
Molecular Formula C₁₁H₁₀N₂O₂S
Molecular Weight 234.28 g/mol
SMILES COC(=O)C1=C(C=C(S1)C2=CC=NC=C2)N
Key Functional Groups Amino, methyl ester, pyridine

Historical Context and Discovery

The compound belongs to a class of aminothiophenes synthesized via the Gewald reaction , a method established in the 1960s for constructing 2-aminothiophene derivatives. While its exact discovery timeline is undocumented, its synthetic roots align with advancements in:

  • Multicomponent reactions : Combining ketones, α-cyanoesters, and sulfur under basic conditions.
  • Cross-coupling strategies : Suzuki-Miyaura reactions to introduce pyridine substituents to thiophene cores.

Key synthetic milestones include:

  • Thiophene functionalization : Early methods focused on electrophilic substitution to attach amino and ester groups.
  • Pyridine integration : Developed alongside growing interest in nitrogen-sulfur heterocycles for drug discovery.

Significance in Heterocyclic Chemistry

Thiophene and pyridine are foundational in medicinal and materials chemistry. Their fusion in this compound enhances structural and functional versatility:

Thiophene Contributions :

  • Aromatic stability : Planar structure with 6π-electrons, enabling electrophilic substitution.
  • Bioisosteric potential : Mimics phenyl groups while improving solubility and metabolic stability.

Pyridine Contributions :

  • Hydrogen-bonding capacity : The nitrogen atom facilitates interactions with biological targets.
  • Electron-withdrawing effects : Modulates electron density in conjugated systems.

Synergistic Effects :

  • Charge-transfer complexes : Pyridine’s electron deficiency and thiophene’s electron richness enable applications in optoelectronics.
  • Pharmacophore compatibility : The hybrid serves as a template for kinase inhibitors and antimicrobial agents.

Research Importance of Thiophene-Pyridine Hybrid Structures

These hybrids are pivotal in addressing challenges across scientific domains:

Pharmaceutical Research :

  • Antimicrobial activity : Pyridine-thiophene chalcones inhibit Bacillus cereus and Shigella species with MIC values <1 µg/mL.
  • Anticancer potential : Derivatives interfere with tubulin polymerization and EGFR tyrosine kinase, showing IC₅₀ values in nanomolar ranges.

Materials Science :

  • Conductive polymers : Electropolymerized thiophene-pyridine films exhibit high charge storage capacity (1.12 × 10⁻³ C/cm²).
  • Optoelectronic tuning : Substituents adjust bandgap energies (2.1–3.4 eV), enabling use in organic LEDs.

Table 2: Applications of Thiophene-Pyridine Hybrids

Application Example Reference
Antibacterial agents Inhibition of E. coli biofilm formation
Antifungal compounds Activity against Candida albicans
Organic electronics Electropolymerized supercapacitors
Kinase inhibitors EGFR tyrosine kinase targeting

Properties

IUPAC Name

methyl 3-amino-5-pyridin-4-ylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-11(14)10-8(12)6-9(16-10)7-2-4-13-5-3-7/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWPBJBUARILTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation and Decarboxylation

  • Methyl 3-amino-4-methylthiophene-2-carboxylate is treated with an aqueous base such as potassium hydroxide (KOH), sodium hydroxide (NaOH), or lithium hydroxide (LiOH) to induce decarboxylation.
  • This is followed by acidification with hydrochloric acid (HCl) to yield 3-amino-4-methylthiophene, a key intermediate for further transformations.

Amino Group Protection

  • The amino group on the thiophene is protected using di-tert-butyl dicarbonate (Boc anhydride) to form (4-methyl-thiophen-3-yl)-carbamic acid tert-butyl ester.
  • Protection is critical to prevent unwanted side reactions during subsequent chlorination and coupling steps.

Selective Chlorination

  • The protected thiophene ester is selectively chlorinated at the 2-position using chlorinating agents such as N-chlorosuccinimide (NCS) with catalytic hydrochloric acid or by metalation with n-butyl lithium followed by reaction with hexachloroethane (CCl3C2Cl3).
  • This step yields 2-chloro-4-methyl-thiophen-3-yl carbamic acid tert-butyl ester.

Deprotection to Form 3-Amino-2-chloro-4-methylthiophene Hydrochloride

  • The tert-butyl protecting group is removed by treatment with hydrogen chloride gas, producing 3-amino-2-chloro-4-methylthiophene hydrochloride.
  • This intermediate is pivotal for coupling reactions to introduce the pyridin-4-yl moiety.

Activation and Coupling with Pyridinyl Derivative

  • The 3-amino-2-chloro-4-methylthiophene hydrochloride is activated by reaction with an aryl chlorothionoformate (preferably phenyl chlorothionoformate) and sodium bicarbonate to form a thiocarbamic acid O-phenyl ester intermediate.
  • This intermediate is then reacted with 1,2-phenylenediamine and triethylamine to form N-(2-aminophenyl)-N'-(2-chloro-4-methyl-3-thienyl)thiourea.
  • Although this step in the patent describes coupling with phenylenediamine, analogous coupling with pyridin-4-yl amines or related nucleophiles can be adapted to introduce the pyridin-4-yl substituent.

Cyclization and Final Compound Formation

  • Cyclization of the thiourea intermediate is achieved using alkyl or aryl sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of bases such as NaOH, KOH, or carbodiimides.
  • This step yields the free base of the desired heterocyclic compound.
  • The free base is then treated with hydrogen chloride gas in solvents like ethanol/ethyl acetate or isopropanol/n-butyl acetate to afford the hydrochloride salt of the final compound.

Alternative Synthetic Approaches

  • Other synthetic routes reported in literature for related thiophene derivatives involve Gewald reaction to prepare 2-aminothiophene-3-carbonitriles, which upon cyclization with nitriles and hydrogen chloride gas yield thienopyrimidine derivatives.
  • Although these methods focus on thieno[2,3-d]pyrimidines rather than simple thiophenes, the cyclization and substitution strategies provide insights into alternative preparation routes for amino-thiophene carboxylates bearing pyridinyl substituents.

  • High-yield routes for thieno-fused nitrogen heterocycles involve condensation and cyclization reactions starting from substituted thiophenes and pyridine derivatives, which can be adapted for the synthesis of this compound analogs.

Summary Table of Preparation Steps

Step Reaction/Process Reagents/Conditions Product/Intermediate Yield/Notes
1 Decarboxylation Aqueous KOH/NaOH/LiOH, then HCl 3-Amino-4-methylthiophene Quantitative to high
2 Amino group protection Di-tert-butyl dicarbonate (4-Methyl-thiophen-3-yl)-carbamic acid tert-butyl ester High
3 Selective chlorination N-Chlorosuccinimide + catalytic HCl or n-BuLi + hexachloroethane 2-Chloro-4-methyl-thiophen-3-yl carbamic acid tert-butyl ester Moderate (ca. 50%)
4 Deprotection Hydrogen chloride gas 3-Amino-2-chloro-4-methylthiophene hydrochloride High
5 Activation and coupling Phenyl chlorothionoformate, NaHCO3, 1,2-phenylenediamine, triethylamine N-(2-aminophenyl)-N'-(2-chloro-4-methyl-3-thienyl)thiourea High (82% reported)
6 Cyclization and salt formation Alkyl/aryl sulfonyl chloride + base or carbodiimide; then HCl gas Final this compound hydrochloride High

Research Findings and Considerations

  • The stepwise protection and selective chlorination are crucial for regioselectivity and yield optimization.
  • Use of N-chlorosuccinimide (NCS) provides a mild and selective chlorination method.
  • Protection with Boc groups prevents side reactions on the amino group during chlorination.
  • The coupling step with aryl or heteroaryl amines (such as pyridin-4-yl amine) requires careful control of base and solvent conditions to maximize yield.
  • Cyclization using sulfonyl chlorides or carbodiimides offers versatile routes to heterocyclic ring closure.
  • Final salt formation with hydrogen chloride stabilizes the compound for isolation and purification.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles:
Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate is primarily utilized as an intermediate in the synthesis of various heterocyclic compounds. It serves as a precursor in the development of pharmaceuticals and agrochemicals, facilitating the creation of new chemical entities with desired biological activities.

Synthetic Routes:
The synthesis typically involves cyclization reactions of thiophene derivatives with pyridine amines under controlled conditions. For instance, the reaction between thiophene-2-carboxylic acid and pyridine-4-amine can yield this compound efficiently.

Reactivity and Modifications:
This compound can undergo various chemical reactions, including:

  • Oxidation : The amino group can be converted to nitro derivatives.
  • Reduction : The carboxylate ester can be reduced to alcohols.
  • Substitution : Electrophilic substitution can occur at the pyridinyl group, leading to diverse derivatives.

Biological Research

Antimicrobial Properties:
Preliminary studies indicate that this compound exhibits antimicrobial activity, potentially inhibiting bacterial enzymes critical for cell wall synthesis. This makes it a candidate for developing new antibiotics.

Anticancer Potential:
Research has shown that derivatives of this compound may possess antitumor properties. For example, related thiophene compounds have demonstrated growth inhibition in cancer cell lines, suggesting that they may interfere with cell signaling pathways involved in proliferation and apoptosis .

Mechanisms of Action:
The compound's mechanisms include modulation of enzyme activities, such as cytochrome P450 enzymes, which are essential for drug metabolism. This modulation can enhance or alter the therapeutic effects of co-administered drugs.

Medicinal Chemistry

Drug Development:
this compound is being explored as a lead compound in drug discovery targeting various diseases, including infectious diseases and cancer. Its structural properties allow for interactions with specific molecular targets, making it valuable in designing targeted therapies .

Therapeutic Applications:
The compound is investigated for its potential to develop drugs that target specific receptors involved in disease pathways. Its unique electronic properties also make it suitable for applications in organic electronics and light-emitting diodes (LEDs) .

Industrial Applications

Organic Semiconductors:
Due to its electronic properties, this compound finds applications in developing organic semiconductors. These materials are essential for various electronic devices, including LEDs and photovoltaic cells .

Material Science:
In material science, this compound is utilized for creating advanced materials with specific electronic characteristics. Its ability to form stable structures contributes to innovations in nanotechnology and advanced manufacturing processes .

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate is best understood by comparing it with analogous thiophene-2-carboxylate derivatives. Key comparisons include substituent effects on physicochemical properties, synthesis routes, and applications.

Table 1: Structural and Functional Comparison of Thiophene-2-Carboxylate Derivatives

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield/Notes References
This compound Pyridin-4-yl C₁₁H₁₀N₂O₂S 234.28 High-purity grades available; potential bioactivity due to pyridine nitrogen. Commercial synthesis; no detailed protocol in evidence.
Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate 3-Methoxyphenyl C₁₃H₁₃NO₃S 263.31 Intermediate for thieno[3,2-d]pyrimidinones; used in multi-step drug synthesis. Condensation with DMF-DMA gave 99% yield for derivative synthesis.
Methyl 3-amino-5-[4-(methoxycarbonyl)phenyl]thiophene-2-carboxylate 4-Methoxycarbonylphenyl C₁₄H₁₃NO₄S 291.32 Pd-catalyzed cross-coupling product; characterized by NMR (δ 8.05–3.85) and mp 190–192°C. 55% yield via Suzuki coupling; used in heterocyclic chemistry.
Methyl 3-amino-5-[4-(benzyloxy)phenyl]thiophene-2-carboxylate 4-Benzyloxyphenyl C₁₉H₁₇NO₃S 339.41 Higher molecular weight; benzyloxy group may reduce solubility. ChemSpider ID: 2037112; no synthesis details provided.
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate 4-Chlorophenyl C₁₃H₁₂ClNO₂S 281.75 Intermediate for antimicrobial agents; cyclized with thiophosgene. Esterification with ethanol (HCl catalyst) followed by cyclization.
Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate tert-Butyl C₁₀H₁₅NO₂S 213.29 Bulky substituent; potential steric hindrance in reactions. CAS 175137-03-8; mp 94–95°C; commercial availability noted.
Methyl 3-amino-5-(4-cyanophenyl)thiophene-2-carboxylate 4-Cyanophenyl C₁₃H₁₀N₂O₂S 258.30 Mutagenicity candidate; detected in environmental studies. Highlighted in mutagenicity screening; no synthesis data.
Methyl 3-amino-5-phenylthiophene-2-carboxylate Phenyl C₁₂H₁₁NO₂S 233.29 Simple phenyl analog; used in heterocyclic intermediate synthesis. CAS 100063-22-7; no electronic substituent effects.

Key Observations

The pyridinyl group in the target compound offers hydrogen-bonding capability via its nitrogen atom, which is absent in phenyl or alkyl-substituted analogs . Bulky Groups (e.g., tert-butyl, benzyloxy): Increase molecular weight and may reduce solubility or reaction efficiency due to steric hindrance . Halogen Substituents (e.g., 4-chlorophenyl): Improve lipophilicity and are common in antimicrobial agents .

Synthesis Efficiency :

  • Derivatives with electron-rich aromatic substituents (e.g., methoxyphenyl) achieve higher yields (up to 99%) in condensation reactions .
  • Pd-catalyzed cross-coupling (e.g., Suzuki reaction) for methoxycarbonylphenyl derivatives yields 55%, reflecting moderate efficiency .

Applications: Pharmaceuticals: Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate is a precursor for sulfa drug derivatives . Materials Science: Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate is used in disperse dyes for polyester fibers . Environmental Chemistry: Cyanophenyl analogs are flagged in mutagenicity studies, indicating structure-dependent toxicity .

Biological Activity

Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate, with the CAS number 887247-25-8, is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

PropertyValue
Chemical FormulaC₁₁H₁₀N₂O₂S
Molecular Weight234.28 g/mol
IUPAC NameThis compound
PubChem CID43155531

This compound contains a thiophene ring fused with a pyridine moiety, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Antitumor Activity

The compound has shown promising results in cancer research. A study evaluated its antitumor effects on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The results indicated that certain derivatives of this compound inhibited cell proliferation significantly, with minimal effects on non-tumorigenic cells . The most potent derivative exhibited a GI50 concentration of 13 μM, leading to reduced cell viability and altered cell cycle profiles .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is thought to involve:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
  • Cell Cycle Arrest : Observations from studies suggest it can induce G0/G1 phase arrest in cancer cells, reducing their ability to progress through the cell cycle .
  • Apoptosis Pathways : Although initial studies did not show significant changes in apoptotic markers like PARP or caspase-3, further investigations are needed to clarify its role in apoptosis .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) influence its bioavailability and efficacy in clinical settings. Preliminary data suggest that modifications to the compound's structure could enhance its pharmacokinetic profile .

Case Studies and Research Findings

  • Antitumor Evaluation : In vitro studies demonstrated that specific derivatives of this compound significantly inhibited growth in TNBC cell lines while sparing non-tumorigenic cells .
  • Antimicrobial Screening : A range of bacterial strains were tested against this compound, showing effectiveness particularly against Gram-positive bacteria, indicating its potential as an antibiotic candidate .

Q & A

Q. What are the primary synthetic routes for Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate?

The compound is typically synthesized via Pd-catalyzed cross-coupling reactions, where a thiophene-2-carboxylate precursor reacts with a pyridinylboronic acid derivative under controlled conditions. For example, methyl 3-aminothiophene-2-carboxylate can undergo coupling with 4-pyridinylboronic acid using a Pd catalyst and triethylamine as a base, yielding the target compound after purification via column chromatography . Alternative routes include esterification of carboxylic acid precursors followed by functionalization of the amino group .

Q. How is the compound characterized spectroscopically, and what key data should researchers prioritize?

Key characterization methods include:

  • ¹H/¹³C NMR : Signals for the pyridinyl protons (δ ~8.0–8.1 ppm), thiophene backbone (δ ~6.8–7.0 ppm), and ester methyl groups (δ ~3.8–3.9 ppm) .
  • IR Spectroscopy : Stretching vibrations for the amino group (~3350 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 292.0637 for C₁₄H₁₄N₂O₄S) to confirm molecular weight . Researchers should cross-verify spectral data with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents like DMF or dichloromethane are commonly used. Microwave-assisted synthesis (e.g., 80–100°C for 6 hours) can enhance reaction efficiency and yield compared to traditional reflux methods .

Advanced Research Questions

Q. How can researchers address low yields in Pd-catalyzed cross-coupling reactions?

Low yields may stem from catalyst poisoning or competing side reactions. Strategies include:

  • Using Pd(PPh₃)₄ with triethylamine to stabilize the catalytic cycle.
  • Optimizing boronic acid stoichiometry (1.5–2.0 equivalents) to minimize homocoupling .
  • Introducing nitrogen-protecting groups (e.g., Boc) to the amino moiety to prevent undesired coordination with the catalyst.

Q. What computational methods are suitable for predicting the compound’s reactivity or spectroscopic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

  • Electron distribution in the thiophene-pyridine system to predict electrophilic substitution sites.
  • Vibrational frequencies for IR assignments .
  • NMR chemical shifts via gauge-including atomic orbital (GIAO) methods .

Q. How can researchers mitigate challenges in handling the compound’s amino group during functionalization?

The amino group is prone to oxidation or undesired side reactions. Solutions include:

  • Temporary protection with acetyl or trifluoroacetyl groups.
  • Conducting reactions under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Using mild reducing agents (e.g., NaBH₄) in post-functionalization steps to preserve the amino group.

Q. What strategies resolve contradictions in spectral data during characterization?

Discrepancies between experimental and theoretical NMR/IR data may arise from solvent effects or tautomerism. Approaches include:

  • Re-measuring spectra in deuterated DMSO or CDCl₃ to assess solvent-dependent shifts.
  • Comparing experimental data with literature analogs (e.g., methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate) to identify structural outliers .

Q. How can structural modifications enhance the compound’s bioactivity for pharmaceutical studies?

  • Pyridine substitution : Introducing electron-withdrawing groups (e.g., Cl, NO₂) to the pyridine ring may improve binding to biological targets.
  • Ester hydrolysis : Converting the methyl ester to a carboxylic acid can increase solubility for in vitro assays .
  • Heterocycle fusion : Incorporating the thiophene into larger heterocyclic systems (e.g., thienopyrimidines) may modulate activity .

Q. What are the critical parameters for scaling up synthesis while maintaining purity?

Key factors include:

  • Purification : Gradient column chromatography (silica gel, 3% triethylamine deactivation) to remove Pd residues .
  • Crystallization : Optimizing solvent mixtures (e.g., ethanol/water) to achieve >98% purity via recrystallization .
  • Process monitoring : In-line FTIR or HPLC to track reaction progress and intermediate stability.

Q. How does the compound’s electronic structure influence its photophysical properties?

The conjugated thiophene-pyridine system enables π→π* transitions, making it suitable for fluorescence studies. Substituents on the pyridine ring (e.g., electron-donating groups) can redshift absorption/emission maxima, which is relevant for optoelectronic applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate
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